6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
CAS No.: 1000342-16-4
Cat. No.: VC2546388
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol
* For research use only. Not for human or veterinary use.
![6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde - 1000342-16-4](/images/structure/VC2546388.png)
Specification
CAS No. | 1000342-16-4 |
---|---|
Molecular Formula | C9H8N2O |
Molecular Weight | 160.17 g/mol |
IUPAC Name | 6-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde |
Standard InChI | InChI=1S/C9H8N2O/c1-6-2-9-8(4-10-6)7(5-12)3-11-9/h2-5,11H,1H3 |
Standard InChI Key | NCXWOWLWBHEFRV-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=N1)C(=CN2)C=O |
Canonical SMILES | CC1=CC2=C(C=N1)C(=CN2)C=O |
Introduction
Molecular Structure and Classification
6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde belongs to the azaindole family of heterocyclic compounds, specifically to the pyrrolopyridine subclass. This compound features a bicyclic structure with a pyrrole ring fused to a pyridine ring in a specific orientation denoted by the [3,2-c] fusion pattern. The compound contains a methyl substituent at the 6-position and an aldehyde functional group at the 3-position, giving it unique chemical properties. The [3,2-c] fusion pattern distinguishes this compound from its isomeric counterpart, 6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, which has a different ring fusion arrangement.
The molecular structure of this compound is of particular interest as pyrrolopyridines serve as important building blocks in medicinal chemistry. The fusion of a pyrrole ring with a pyridine creates a nitrogen-rich heterocyclic scaffold that offers multiple binding sites for potential drug-target interactions. The presence of both a methyl group and an aldehyde function further enhances its chemical versatility and potential for derivatization.
Physicochemical Properties
The physicochemical properties of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can be estimated based on structurally similar compounds. These properties are crucial for understanding its behavior in chemical reactions, biological systems, and pharmaceutical formulations.
The compound's heterocyclic nature, combined with the presence of both hydrogen bond donors (NH) and acceptors (C=O and ring nitrogens), suggests it would have moderate polarity. The aldehyde group would confer electrophilic reactivity at the 3-position, making it susceptible to nucleophilic attack and potentially useful for further chemical modifications.
Reaction Component | Quantity | Function |
---|---|---|
Pyrrolopyridine precursor | 1 equivalent | Starting material |
(Boc)₂O | 1.2 equivalents | N-protection reagent |
DMAP | 0.1 equivalents | Catalyst |
Acetonitrile | - | Solvent |
Room temperature | 6.5 hours | Conditions |
This N-protection strategy is particularly valuable for preventing side reactions at the pyrrole nitrogen during subsequent transformations, which could be applicable in a synthetic route toward 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.
Biological and Pharmaceutical Significance
Structure-Activity Relationships
Structure-activity relationship studies of pyrrolopyridine-based kinase inhibitors have revealed important insights that might be relevant to 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. For instance, research has shown that substituents at various positions of the pyrrolopyridine core can significantly influence binding affinity, selectivity, and pharmacokinetic properties .
The aldehyde group at the 3-position of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde could serve as a versatile handle for further derivatization to optimize drug-like properties. Common transformations of aldehydes, such as reductive amination, Wittig reactions, or aldol condensations, could generate a diverse array of derivatives with potentially enhanced biological activities.
Chemical Reactivity and Functional Group Analysis
Reactive Centers and Chemical Behavior
The 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde molecule contains several reactive centers that influence its chemical behavior:
-
The aldehyde group at the 3-position is electrophilic and can undergo various nucleophilic addition and condensation reactions.
-
The N-H of the pyrrole ring is acidic and can participate in N-protection reactions, as demonstrated with similar compounds .
-
The pyrrole ring is electron-rich and susceptible to electrophilic aromatic substitution reactions.
-
The methyl group at the 6-position could potentially undergo oxidation or serve as a site for further functionalization.
Research on related pyrrolopyridine compounds has indicated susceptibility to oxidation, particularly at the pyrrole moiety. For example, solutions of 1H-pyrrolo[3,2-c]pyridine compounds can undergo air oxidation across specific double bonds . This suggests that the target compound might also require careful handling to prevent unwanted oxidation.
Stability Considerations
Analytical Methods and Characterization Techniques
The analysis and quality control of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde would likely employ a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) coupled with ultraviolet detection would be suitable for purity determination, while liquid chromatography-mass spectrometry (LC-MS) could provide both structural confirmation and trace analysis capabilities.
For structural elucidation and confirmation, a comprehensive approach would typically include:
Analytical Technique | Information Provided |
---|---|
¹H NMR Spectroscopy | Proton environments, coupling patterns |
¹³C NMR Spectroscopy | Carbon environments, structural confirmation |
2D NMR Techniques (COSY, HSQC, HMBC) | Structural connectivity |
FT-IR Spectroscopy | Functional group identification |
High-Resolution Mass Spectrometry | Molecular formula confirmation |
X-ray Crystallography | Definitive 3D structure (if crystalline) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume